N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Phenoxyacetic Acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Introduction of the N-(2-methylpropyl) Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield isopropanol or acetone, while substitution reactions can introduce a variety of functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or antimicrobial agent. Research into its biological activity could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects depends on its specific interactions with molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2-{[3-(propan-2-yl)phenyl]amino}acetamide: This compound shares a similar backbone but lacks the oxadiazole ring, which may result in different biological activities.
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetic acid: This compound is structurally similar but lacks the N-(2-methylpropyl) group, which could affect its solubility and reactivity.
Uniqueness
The presence of both the oxadiazole ring and the phenoxyacetamide moiety in N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide makes it unique compared to other similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)9-18-15(21)10-22-14-7-5-13(6-8-14)17-19-16(12(3)4)20-23-17/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |
InChI Key |
OMFNBPFMIHQNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C(C)C |
Origin of Product |
United States |
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